Lipophilicity (XLogP3) Comparison: Target Compound vs. N-(4-Fluorophenethyl) Analog
The target compound exhibits a computed XLogP3 of 2.8, significantly lower than that of its closest commercially available analog, N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide, which has a computed XLogP3 of approximately 3.7 [1]. An XLogP3 difference of ~0.9 log units corresponds to a roughly 8-fold difference in octanol-water partition coefficient, placing the target compound closer to the optimal lipophilicity range (XLogP 2–3) for oral drug-likeness and reducing the risk of nonspecific lipophilic binding [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide: XLogP3 ≈ 3.7 |
| Quantified Difference | Δ XLogP3 ≈ -0.9 log units (target compound ~8-fold less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); in silico prediction |
Why This Matters
Lower lipophilicity within the optimal drug-like range generally correlates with improved aqueous solubility, reduced nonspecific binding, and more favorable ADME characteristics, making the target compound a more attractive starting point for lead optimization programs.
- [1] PubChem. Computed XLogP3 values for 2-(pyridin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide (CID 52907421) and N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
